molecular formula C13H8O4 B14504082 9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione CAS No. 62833-25-4

9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione

Cat. No.: B14504082
CAS No.: 62833-25-4
M. Wt: 228.20 g/mol
InChI Key: XSKNFRJMHGOFFE-UHFFFAOYSA-N
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Description

9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione is a heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione typically involves the oxidation of an alcohol to a dione, followed by methylenation and treatment with concentrated hydrochloric acid in methanol at ambient temperature. This process affords the pyrone regioselectively . Additionally, hydrogenation and bromine substitution of the pyrone can yield the bromide, which is then converted into the benzopyranone with aqueous sodium hydrogen carbonate .

Industrial Production Methods

While specific industrial production methods for 9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation is carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Bromine substitution is performed using bromine in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions include the dione, bromide, and benzopyranone derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-4H,5H-pyrano3,2-cbenzopyran-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62833-25-4

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

9-methylpyrano[3,2-c]chromene-4,5-dione

InChI

InChI=1S/C13H8O4/c1-7-2-3-10-8(6-7)12-11(13(15)17-10)9(14)4-5-16-12/h2-6H,1H3

InChI Key

XSKNFRJMHGOFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC=CC3=O

Origin of Product

United States

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